5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-20-25-24-28(26-20)23(29)22(31-24)21(17-9-11-19(12-10-17)30-4-2)27-14-13-16-7-5-6-8-18(16)15-27/h5-12,21,29H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHBDHGXGJPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be synthesized using the Bischler-Napieralski reaction, where a phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O).
Synthesis of the Thiazolotriazole Core: The thiazolotriazole core can be synthesized by reacting an appropriate thioamide with a hydrazine derivative under acidic conditions.
Coupling of the Moieties: The final step involves coupling the dihydroisoquinoline moiety with the thiazolotriazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various isoquinoline and thiazolotriazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetic properties and its potential as a drug candidate for treating various diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the literature:
| Compound | Core Structure | Substituents | Key Properties/Activities | Reference |
|---|---|---|---|---|
| Target Compound : 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo-triazol-6-ol | - 2-Ethyl - 5-(3,4-dihydroisoquinolinyl)(4-ethoxyphenyl)methyl |
High lipophilicity; potential antifungal activity (inferred from docking studies in analogs) | |
| Analog 1 : 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-thiazolo-triazol-6-ol | Thiazolo-triazol-6-ol | - 2-Methyl - 5-(3,4-dihydroisoquinolinyl)(4-methoxyphenyl)methyl |
Reduced lipophilicity (methoxy vs. ethoxy); possible lower metabolic stability | |
| Analog 2 : 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl-thiazolo-triazol-6-ol | Thiazolo-triazol-6-ol | - 2-Ethyl - 5-(3-chlorophenyl)(4-ethylpiperazinyl)methyl |
Enhanced solubility (piperazine); chlorophenyl may improve target affinity | |
| Analog 3 : 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyl-thiazolo-triazol-6-ol | Thiazolo-triazol-6-ol | - 2-Methyl - 5-(4-chlorophenylpiperazinyl)(4-ethoxy-3-methoxyphenyl)methyl |
Dual substitution (ethoxy and methoxy) enhances electronic diversity; antifungal potential | |
| Analog 4 : (Z)-5-{[3-(4-Ethoxy-3-methylphenyl)pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)-thiazolo-triazol-6-one | Thiazolo-triazol-6-one (oxidized) | - Z-configuration - Pyrazole and methoxyphenyl substituents |
Conformational rigidity (Z-isomer); potential for selective enzyme inhibition | |
| Analog 5 : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole | Triazolo-thiadiazole | - Pyrazole-methoxyphenyl - Variable R groups (e.g., methyl, ethyl) |
Broad-spectrum antimicrobial activity; confirmed via molecular docking (3LD6 target) |
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-ethyl and 4-ethoxyphenyl groups confer higher lipophilicity compared to Analog 1 (2-methyl, 4-methoxyphenyl), which may enhance membrane penetration but reduce aqueous solubility .
Analog 3’s 3-methoxy group on the phenyl ring adds steric bulk, which may influence selectivity for fungal cytochrome P450 enzymes (e.g., 14-α-demethylase) .
Triazolo-thiadiazoles (Analog 5) exhibit distinct bioactivity profiles due to sulfur incorporation, highlighting the importance of heterocyclic diversity in pharmacological optimization .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step condensation and cyclization, similar to methods used for Analog 5 (hydrazine-mediated ring closure) and Analog 4 (Z-selective coupling) .
Research Findings and Implications
- Antifungal Potential: Molecular docking studies on Analog 5 demonstrated strong binding to 14-α-demethylase (3LD6), a key fungal enzyme, suggesting the target compound’s dihydroisoquinoline moiety may similarly interfere with ergosterol biosynthesis .
- Antimicrobial Activity : Triazolo-thiadiazoles (Analog 5) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, indicating that the target compound’s thiazolo-triazol core may retain comparable efficacy .
- Metabolic Stability : The 4-ethoxy group in the target compound may resist oxidative metabolism better than the 4-methoxy group in Analog 1, as ethoxy substituents are less prone to demethylation .
Biological Activity
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Dihydroisoquinoline moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Thiazole and triazole rings : These heterocyclic structures are often associated with antifungal and antibacterial activities.
- Ethoxyphenyl group : This substituent may enhance lipophilicity and bioavailability.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Dihydroisoquinoline | Antimicrobial and anticancer potential |
| Thiazole | Associated with antifungal activity |
| Triazole | Known for various pharmacological effects |
| Ethoxyphenyl | Enhances solubility and bioavailability |
Antimicrobial Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated potent antifungal activity against various phytopathogenic fungi at concentrations as low as 50 µg/mL. The structure-activity relationship (SAR) suggested that modifications to the N-phenyl group significantly influenced bioactivity, with electron-withdrawing groups enhancing efficacy .
Anticancer Properties
The thiazolo[3,2-b][1,2,4]triazole framework has been linked to anticancer activity. Compounds containing this moiety have shown promise in inhibiting cancer cell proliferation in vitro. For instance, similar triazole derivatives were evaluated for their cytotoxic effects on cancer cell lines, revealing IC₅₀ values in the micromolar range .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : By interfering with nucleic acid synthesis in microorganisms and cancer cells.
- Disruption of cellular metabolism : The compound may inhibit key metabolic pathways necessary for cell growth and replication.
Case Studies
- Antifungal Activity Study : A series of 3,4-dihydroisoquinoline derivatives were synthesized and tested against seven fungal strains. The results demonstrated that several compounds exhibited significant antifungal activity, with one derivative showing an EC₅₀ value of 8.88 µg/mL against Fusarium oxysporum .
- Anticancer Evaluation : In a study assessing the cytotoxicity of thiazole-containing compounds against breast cancer cell lines, several derivatives showed promising results with IC₅₀ values ranging from 10 to 20 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
